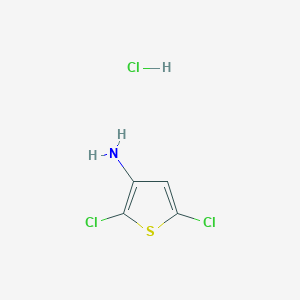
2,5-Dichlorothiophen-3-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H4Cl3NS and a molecular weight of 204.49 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and an amine group on the thiophene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichlorothiophen-3-amine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Amination: The 2,5-dichlorothiophene is then reacted with ammonia or an amine under controlled conditions to introduce the amine group at the 3-position, forming 2,5-dichlorothiophen-3-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 2,5-dichlorothiophen-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 2,5-Dichlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Thiophenes: Products with various functional groups replacing the chlorine atoms.
Sulfoxides and Sulfones: Oxidation products with increased oxygen content.
Coupled Products: Larger molecules formed through coupling reactions.
科学的研究の応用
2,5-Dichlorothiophen-3-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-dichlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
2,4-Dichlorothiophen-3-amine: Similar structure but with chlorine atoms at different positions.
2,5-Dibromothiophen-3-amine: Bromine atoms instead of chlorine.
2,5-Dichlorothiophen-3-carboxylic acid: Carboxylic acid group instead of amine.
Uniqueness: 2,5-Dichlorothiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C4H4Cl3NS |
|---|---|
分子量 |
204.5 g/mol |
IUPAC名 |
2,5-dichlorothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C4H3Cl2NS.ClH/c5-3-1-2(7)4(6)8-3;/h1H,7H2;1H |
InChIキー |
NTFCTHVDLARDRH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1N)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















